molecular formula C7H10ClNOS B1464562 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine CAS No. 1250927-84-4

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine

Cat. No. B1464562
M. Wt: 191.68 g/mol
InChI Key: LKPFBNBOHDWZNQ-UHFFFAOYSA-N
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Description

The compound “2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine” is an organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom. The thiophene ring is substituted at the 5-position with a chlorine atom. The 2-position of the thiophene ring is connected to a 2-methoxyethan-1-amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is aromatic, and an amine and ether functional group, which may participate in hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ether group is generally quite stable but could potentially undergo cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a weak base. The ether group could contribute to the compound’s solubility in organic solvents .

Scientific Research Applications

Crystallography and Molecular Structure

Research on the crystal structures of compounds related to "2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine" demonstrates their potential in understanding molecular interactions and designing novel materials. For instance, Girisha et al. (2016) studied the crystal structures of two chalcones, revealing how molecules are linked into hydrogen-bonded chains, which could provide insights into molecular assembly and material design (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Antimicrobial and Antifungal Activities

The antimicrobial properties of derivatives have been explored, showcasing their potential in medical applications. Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, displaying moderate to good activities against various microorganisms. This research suggests the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Polymer Modification and Material Science

In the field of material science, the modification of polymers through condensation reactions with various amines has been investigated. Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, improving thermal stability and suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Solar Cell Enhancement

Driscoll et al. (2010) introduced a molecule acting as a secondary absorber in solid-state excitonic solar cells, leading to a notable increase in power conversion efficiency. This research highlights the potential of such compounds in improving renewable energy technologies (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).

Synthetic Chemistry and Catalysis

The role of derivatives in synthetic chemistry and catalysis is also significant. Sayahi et al. (2015) described a multi-component synthesis of functionalized bifurans, demonstrating the versatility of these compounds in organic synthesis and the potential for developing novel catalysts (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPFBNBOHDWZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine
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2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine
Reactant of Route 3
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine
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2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine
Reactant of Route 5
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine
Reactant of Route 6
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine

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